An In-depth Technical Guide to 2-Chloro-5-isopropylpyridine (CAS Number: 68700-93-6)
An In-depth Technical Guide to 2-Chloro-5-isopropylpyridine (CAS Number: 68700-93-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-isopropylpyridine, a heterocyclic building block with potential applications in pharmaceutical and agrochemical research and development. This document consolidates available data on its chemical and physical properties, safety information, and potential synthetic utility.
Chemical and Physical Properties
2-Chloro-5-isopropylpyridine is a substituted pyridine derivative. While some of its physical properties are not widely reported, available data and estimations based on similar structures are summarized below.
Table 1: Chemical and Physical Properties of 2-Chloro-5-isopropylpyridine
| Property | Value | Source |
| CAS Number | 68700-93-6 | [1][2] |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Boiling Point | Not explicitly reported for this specific isomer. For the related compound 2-Chloro-5-methylpyridine, the boiling point is 97 °C at 30 mmHg. The boiling point of 2-Chloro-5-ethyl-pyridine is predicted to be 204.3±20.0 °C. The boiling point of 2-Chloropyridine is 166°C. | [3][4][5] |
| Density | Not explicitly reported for this specific isomer. The density of the related compound 2-Chloro-5-methylpyridine is 1.169 g/mL at 25 °C. The density of 2-Chloro-5-ethyl-pyridine is predicted to be 1.111±0.06 g/cm³. | [3][4] |
| PSA (Polar Surface Area) | 12.89 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 2.85840 | ChemSrc |
| Storage Temperature | 4°C | [2] |
Synthesis and Reactivity
General Synthetic Approach for 2-Chloro-5-substituted Pyridines
A common strategy for the synthesis of 2-chloro-5-substituted pyridines involves the chlorination of the corresponding 5-substituted-2-hydroxypyridine or the direct chlorination of a 3-substituted pyridine.
One patented method describes the preparation of 2-chloro-5-substituted pyridines from an ethylidene amide compound and a dialkyl methanamide in the presence of a chlorinating reagent.[6] The reaction mixture is continuously evaporated to remove the product and by-products. This is followed by an acidic workup to separate the by-product, and then basification and extraction to isolate the desired 2-chloro-5-substituted pyridine.[6]
Workflow for the General Synthesis of 2-Chloro-5-substituted Pyridines
Caption: General workflow for synthesizing 2-chloro-5-substituted pyridines.
Reactivity of 2-Chloropyridines
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for its use as a chemical intermediate. The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards attack by nucleophiles.
Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides. This reactivity allows for the introduction of a wide range of functional groups, making 2-chloropyridine derivatives valuable precursors in the synthesis of more complex molecules for drug discovery and agrochemical development.[7]
Applications in Research and Drug Development
While specific examples of 2-Chloro-5-isopropylpyridine in drug development are not prominently documented, its structural motif as a substituted 2-chloropyridine suggests its potential as a key intermediate. Chlorinated pyridines are integral components in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]
The isopropyl group at the 5-position can influence the pharmacokinetic properties of a final drug molecule, such as its lipophilicity and metabolic stability. The chlorine at the 2-position provides a reactive handle for further chemical modifications and the construction of more complex molecular architectures.
Logical Relationship in Drug Discovery
Caption: Role of 2-Chloro-5-isopropylpyridine in a drug discovery workflow.
Safety Information
A complete Safety Data Sheet (SDS) for 2-Chloro-5-isopropylpyridine is not widely available. However, a supplier provides the following GHS hazard information.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H227 | Combustible liquid. |
| H301 | Toxic if swallowed. | |
| H310+H330 | Fatal in contact with skin or if inhaled. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |
| P262 | Do not get in eyes, on skin, or on clothing. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P284 | Wear respiratory protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER/doctor. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| P370+P378 | In case of fire: Use appropriate media to extinguish. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Ambeed[8]
Given the serious hazard statements, this compound should only be handled by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Experimental Protocols
As previously mentioned, a specific and detailed experimental protocol for the synthesis of 2-Chloro-5-isopropylpyridine is not available in the searched literature. Researchers planning to synthesize this compound should refer to the general methods for the synthesis of 2-chloro-5-substituted pyridines and adapt them accordingly, with careful optimization of reaction conditions.[6] An example of a related synthesis is that of 2-chloro-5-methylpyridine, which can be prepared by the chlorination of 3-methylpyridine.[2]
Experimental Workflow for a Generic SNAr Reaction
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
Conclusion
2-Chloro-5-isopropylpyridine is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its reactivity, centered around the nucleophilic displacement of the 2-chloro substituent, allows for the introduction of diverse functionalities. While detailed experimental data for this specific compound is sparse, this guide provides a summary of the available information to aid researchers in its handling, synthesis, and application. Due to its significant toxicity, extreme caution and appropriate safety measures are paramount when working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 3. 2-Chloro-5-methylpyridine 97 18368-64-4 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. 2 Chloro Isopropyl Pyridine Boiling Point: 166 C at Best Price in Mumbai | Dwarkesh Enterprises [tradeindia.com]
- 6. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 7. myuchem.com [myuchem.com]
- 8. 68700-93-6 | 2-Chloro-5-isopropylpyridine | Chlorides | Ambeed.com [ambeed.com]
